Ethyl-4-Phenyl-5-(Trifluormethyl)thiophen-2-carboxylat

Übersicht

Beschreibung

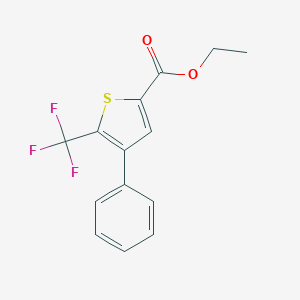

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H11F3O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a trifluoromethyl group, which is known for its electron-withdrawing properties

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exhibits notable biological activities, making it a candidate for further pharmacological studies. Research indicates that it has potential applications as:

- Anti-inflammatory Agent: The compound has shown promise in inhibiting pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .

- Anticancer Activity: Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science Applications

In material science, ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is being explored for its potential use in:

- Organic Electronics: The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance device performance .

- Sensor Development: Modified electrodes using this compound have shown high sensitivity in detecting synthetic stimulants, indicating its applicability in forensic analysis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate against five different human tumor cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .

Case Study 2: Sensor Performance

Research on electrochemical sensors modified with this compound demonstrated enhanced sensitivity to synthetic stimulants. The modified electrodes exhibited limits of detection as low as 0.43–0.56 μg/mL, showcasing their potential for real-world applications without extensive sample pretreatment .

Wirkmechanismus

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiophene derivatives are known to influence various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The compound’s predicted boiling point is 359.1±42.0 °C and its predicted density is 1.293±0.06 g/cm3 .

Result of Action

As a thiophene derivative, it may exhibit a variety of biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate

- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Ethyl 2-trifluoromethyl-4-(2-chlorophenyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to the specific positioning of the phenyl and trifluoromethyl groups on the thiophene ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Biologische Aktivität

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative recognized for its diverse biological activities. With the molecular formula C14H11F3O2S and a molecular weight of approximately 300.30 g/mol, this compound features a trifluoromethyl group, which enhances its pharmacological potential through electron-withdrawing effects. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and case studies.

Chemical Structure and Properties

The structure of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate includes:

- A five-membered thiophene ring

- A phenyl group at the 4-position

- A trifluoromethyl group at the 5-position

- An ethyl ester functional group at the 2-position

This arrangement significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exhibits several pharmacological properties:

-

Antimicrobial Activity :

- Studies show that thiophene derivatives possess notable antimicrobial properties. Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has been evaluated against various bacterial and fungal pathogens, demonstrating potential efficacy in combating infections, particularly in drug-resistant strains.

- Anti-inflammatory Effects :

- Anticancer Properties :

Antimicrobial Studies

In a series of experiments, Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate activity against Gram-negative bacteria |

| Candida albicans | 16 µg/mL | Strong antifungal activity |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Studies

In vitro assays demonstrated that treatment with Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli. The compound's IC50 values were determined to be approximately:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 15 |

| IL-6 | 20 |

These findings support its potential use in managing inflammatory conditions.

Anticancer Studies

In a study involving non-small cell lung cancer (NSCLC) cell lines, Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exhibited significant growth inhibition with an IC50 value around 18 µM. The compound was found to induce apoptosis through intrinsic pathways, as evidenced by increased caspase activity .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the effectiveness of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential application in treating chronic infections. -

Case Study on Anti-inflammatory Action :

In a model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and improved mobility in animal models, indicating its therapeutic potential for inflammatory diseases.

Eigenschaften

IUPAC Name |

ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKQBGRJBKOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381800 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167279-18-7 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.